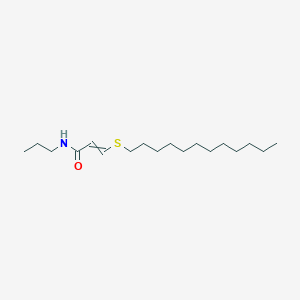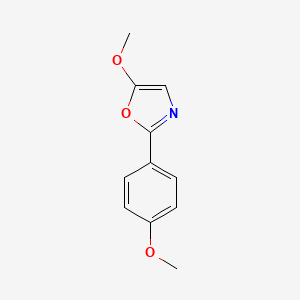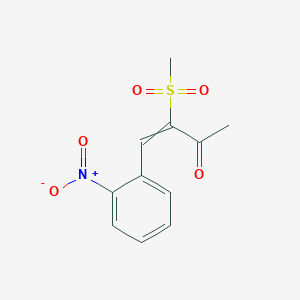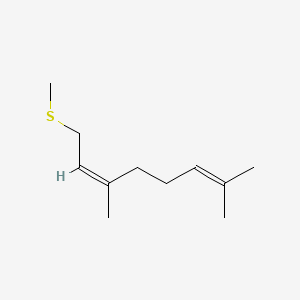
9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane is a chemical compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Chloro-3,6-dioxo-2,7-dioxa-4-aza-6-phosphonianonane include:
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chlorine, oxygen, nitrogen, and phosphorus atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
67177-76-8 |
|---|---|
Molecular Formula |
C5H10ClNO4P+ |
Molecular Weight |
214.56 g/mol |
IUPAC Name |
2-chloroethoxy-[(methoxycarbonylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C5H9ClNO4P/c1-10-5(8)7-4-12(9)11-3-2-6/h2-4H2,1H3/p+1 |
InChI Key |
YDHPNEFUJYRHOR-UHFFFAOYSA-O |
Canonical SMILES |
COC(=O)NC[P+](=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)


oxophosphanium](/img/structure/B14477891.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)


![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)




![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
